
3,4-Diacetoxycinnamoyl chloride
説明
3,4-Diacetoxycinnamoyl chloride is a chemical compound with the molecular formula C13H11ClO5 . It contains 30 bonds in total, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 acyl halogenide (aliphatic) .
Synthesis Analysis
The synthesis of 3,4-Diacetoxycinnamoyl chloride (DACC) involves the reaction of 3,4-diacetoxycinnamic acid (DACA) with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst . The reaction is carried out in dichloromethane as a solvent at 60°C under reflux for several hours .Molecular Structure Analysis
The molecular structure of 3,4-Diacetoxycinnamoyl chloride comprises 30 atoms in total, including 11 Hydrogen atoms, 13 Carbon atoms, 5 Oxygen atoms, and 1 Chlorine atom . It also contains 30 bonds, including 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 acyl halogenide (aliphatic) .Chemical Reactions Analysis
3,4-Diacetoxycinnamoyl chloride is used in various chemical reactions. For instance, it has been used in the synthesis of new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline with potential anticancer activity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3,4-Diacetoxycinnamoyl chloride:
Synthesis of Photoreactive Polymers
3,4-Diacetoxycinnamoyl chloride (DACC) is used in the synthesis of photoreactive polylactides. These polymers exhibit unique properties such as thermal stability and photoreactivity, making them suitable for applications in advanced materials and coatings. The photoreactive nature allows for the creation of patterns and structures upon exposure to UV light, which is useful in microfabrication and other high-precision applications .
Development of Biodegradable Polymers
DACC is instrumental in the development of biodegradable polymers, particularly poly(lactide)s. These polymers are modified at the chain ends with DACC to enhance their properties. The resulting materials are used in medical applications such as sutures, drug delivery systems, and tissue engineering scaffolds due to their biocompatibility and controlled degradation rates .
Functionalization of Surfaces
The compound is used to functionalize surfaces, imparting specific chemical functionalities that can interact with biological molecules. This application is crucial in the development of biosensors and diagnostic devices, where surface chemistry plays a pivotal role in the detection and quantification of biological analytes .
Synthesis of Advanced Composites
DACC is utilized in the synthesis of advanced composite materials. By incorporating DACC into polymer matrices, researchers can create composites with enhanced mechanical properties, thermal stability, and resistance to environmental degradation. These composites are used in aerospace, automotive, and construction industries .
Photocrosslinking Agents
As a photocrosslinking agent, DACC is used to create crosslinked polymer networks upon exposure to light. This property is exploited in the production of hydrogels, which are used in a variety of biomedical applications including wound dressings, drug delivery systems, and tissue engineering .
Chemical Synthesis Intermediates
DACC serves as an intermediate in the synthesis of various organic compounds. Its reactive acyl chloride group allows it to participate in a range of chemical reactions, facilitating the production of complex molecules used in pharmaceuticals, agrochemicals, and fine chemicals .
Development of Smart Materials
Smart materials that respond to external stimuli such as light, temperature, or pH changes can be developed using DACC. These materials have applications in sensors, actuators, and adaptive systems, where they can change their properties in response to environmental conditions .
Polymer Blends and Alloys
DACC is used in the creation of polymer blends and alloys, where it helps to compatibilize different polymer components. This results in materials with improved mechanical properties, thermal stability, and processability, which are important for various industrial applications .
特性
IUPAC Name |
[2-acetyloxy-4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAVXQOQBBLQZ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diacetoxycinnamoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




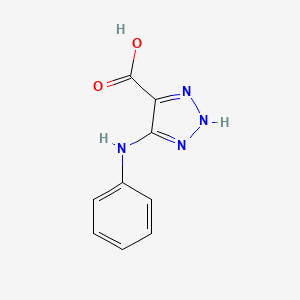
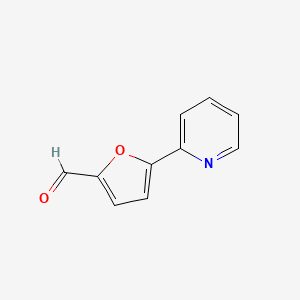


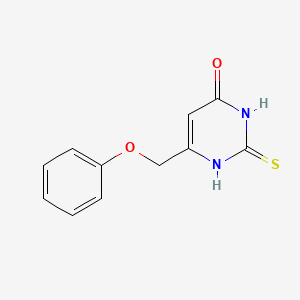
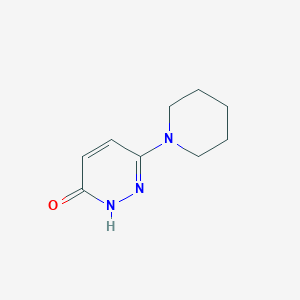
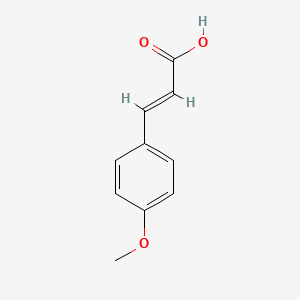


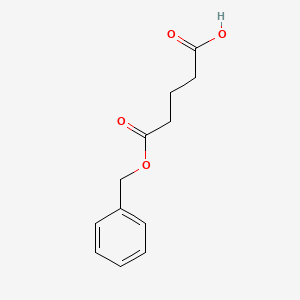
![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

